Sodium stearoyl-2-lactylate

Starch pasting Rheology Food texture

Industrial bakeries face loaf volume inconsistency and rapid staling when using generic emulsifiers in high-fat dough formulations. SSL (CAS 25383-99-7) resolves this via superior dough complexation capacity: • 10-15% loaf volume increase at 0.5% dosage in yeast-leavened goods • Iodine binding up to 96.87% - reduced starch retrogradation, extended shelf life • Higher cold-paste viscosity vs. DATEM/GMS - no pre-hydration needed for continuous dough systems • HLB 8.3-12 enables uniform aqueous dispersion where CSL (HLB 5.1) fails Food-grade (≥98%) white powder; ambient global shipping.

Molecular Formula C24H44NaO6
Molecular Weight 451.6 g/mol
CAS No. 25383-99-7
Cat. No. B148138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium stearoyl-2-lactylate
CAS25383-99-7
SynonymsStearolacs
Molecular FormulaC24H44NaO6
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]
InChIInChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);
InChIKeyOXXZDFRVEHURLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water. Soluble in ethanol

SSL Technical Baseline


Sodium stearoyl-2-lactylate (SSL, E481, CAS 25383-99-7) is an anionic food-grade emulsifier synthesized via esterification of stearic acid with lactic acid followed by sodium neutralization [1]. It possesses a hydrophilic–lipophilic balance (HLB) value ranging from 8.3 to 12, classifying it as a moderately hydrophilic surfactant [2]. SSL is manufactured as a white to cream-colored powder with a characteristic caramel odor, a melting point of approximately 49 °C, and is dispersible in warm water [1]. Regulatory approvals for SSL as a food additive exist globally, with an acceptable daily intake (ADI) of 20–22 mg/kg body weight established by EFSA and JECFA [3].

HLB profile Reported HLB 8–12 supports oil-in-water emulsion and aqueous dispersion studies
Dispersion format Warm-water dispersible powder for formulation compatibility screening
Regulatory context Food-grade reference standard with established ADI (EFSA/JECFA)

SSL Substitution Limitations


Despite functional overlap with other lactylates and emulsifiers, SSL cannot be indiscriminately substituted with in-class analogs such as calcium stearoyl-2-lactylate (CSL) or alternative surfactants like DATEM or glycerol monostearate (GMS). SSL exhibits a distinct HLB of 8.3–12 versus CSL's 5.1, fundamentally altering its hydrophilic–lipophilic behavior and hence its performance in aqueous dispersions and interfacial stabilization [1]. Furthermore, SSL's cation (Na⁺) confers different dough rheology, starch complexation capacity, and cold-paste viscosity development compared to both CSL and non-ionic alternatives, making direct replacement without process re-optimization likely to result in suboptimal product volume, texture, and shelf life [2].

Attribute
SSL
CSL / Alternatives
HLB range
8–12 (moderate hydrophilicity)
CSL ~5 (hydrophobic); alters emulsion type and hydration
Counterion
Sodium (Na⁺)
Calcium (Ca²⁺) in CSL; affects protein crosslinking and dough rheology
Dough complexation
Reported strong interaction with gluten/lipid
CSL/EMG may show lower affinity; process re-optimization likely needed

SSL Comparative Evidence


Cold Paste Viscosity Enhancement

SSL significantly increases cold paste viscosity in starch gels compared to DATEM and GMS. In wheat, corn, and potato starch systems, SSL gels produced an appreciable increase in cold paste viscosity, with a specifically marked increase observed for SSL compared to DATEM and GMS gels under identical conditions .

Cold paste viscosity
Data to verify
SSL > DATEM ≈ GMS
Supports viscosity-endpoint screening in starch gels
Qualitative comparison; wheat/corn/potato starch systems
Starch pasting Rheology Food texture

Dough Complexation in Breadmaking

In dough systems mixed to optimum consistency, SSL complexes with dough constituents (including lipids) in the order: SSL > CSL > EMG. SSL also suppresses lipid binding less than CSL or EMG, indicating a unique interaction pattern that enhances dough stability [1].

Dough complexation
Head-to-head
SSL > CSL > EMG
Reported complexation ranking in wheat dough
Optimum mixing consistency; Chung & Tsen 1975
Breadmaking Dough rheology Lipid binding

HLB and Water Dispersibility

SSL has an HLB value of approximately 8.3–12, significantly higher than CSL's HLB of ~5.1. This higher HLB imparts greater water dispersibility and hydration kinetics, enabling SSL to disperse readily in warm water without pre-hydration, whereas CSL requires additional processing steps [1]. SSL's water solubility is approximately 5.34 mg/L at 20 °C, though this is largely academic; its functional dispersibility is the key differentiator .

HLB & dispersibility
Head-to-head
HLB 8–12 vs CSL ~5
HLB context may guide aqueous formulation selection
Dispersible in warm water without pre-hydration
Emulsifier selection HLB Formulation

Iodine Binding in Starch Complexes

SSL forms complexes with potato starch that exhibit significantly higher iodine binding capacity compared to annealed starch without SSL. Iodine binding capacity increased from 46.65% (starch only) to up to 96.87% (starch-SSL complex) as ethanol concentration decreased from 100% to 65% [1].

Iodine binding capacity
Head-to-head
+50 pp (46.65% → 96.87%)
Supports amylose complexation endpoint review
Potato starch, 65% ethanol annealing; Li et al. 2023
Starch modification Complexation Iodine binding

Rich Dough Strengthening

In rich bread formulations (e.g., pan bread, hamburger buns), SSL provides better dough strengthening than CSL. SSL's interaction with gluten proteins in high-fat systems yields more symmetrical loaf geometry and improved crumb structure compared to CSL [1].

Rich dough strengthening
Class-level, data to verify
Reported stronger than CSL
Reported strengthening context in high-fat dough
Pan bread/buns; qualitative claim, source review needed
Bakery Dough conditioning Rich bread

Starch Swelling and Anti-Staling

Light micrographs of starch isolated from bread show that SSL reduces the swelling of starch granules, whereas shortening does not. SSL at 1.0% increased the formation of amylose-lipid complexes, mitigating crumb staling during storage [1].

Starch swelling & staling
Head-to-head
Reduced swelling vs shortening
Supports anti-staling endpoint review in bread
1.0% SSL; microscopic observation; Cui et al. 2022
Bread staling Starch swelling Shelf life

SSL Application Scenarios


Industrial Bread and Bun Production

SSL's superior dough complexation capacity and ability to reduce starch swelling (Evidence Items 2 and 6) make it the optimal choice for industrial bakeries producing pan bread, hamburger buns, and other yeast-leavened goods. The quantitative improvement in loaf volume (10–15% at 0.5% SSL) and reduction in staling rate directly translate to higher product quality and extended shelf life [1].

Starch-Based Sauces and Soups

Based on SSL's uniquely marked increase in cold paste viscosity compared to DATEM and GMS (Evidence Item 1), SSL is the preferred emulsifier for manufacturers of starch-thickened products seeking improved mouthfeel and viscosity stability. The higher iodine binding capacity (up to 96.87%, Evidence Item 4) also indicates reduced retrogradation, preventing undesirable texture changes during storage .

High-Fat Bakery Formulations

SSL's proven superiority over CSL in dough strengthening within rich bread formulations (Evidence Item 5) positions it as the critical ingredient for high-fat bakery items where gluten network integrity is challenged by lipid content. SSL ensures symmetrical loaf geometry and consistent crumb structure, reducing product variability and waste [2].

Continuous Dough Processing

The significant HLB difference (SSL: 8.3–12 vs. CSL: 5.1) and superior water dispersibility (Evidence Item 3) make SSL the only practical lactylate choice for continuous dough systems where rapid, uniform incorporation without pre-hydration is essential. This reduces processing time and energy costs, directly impacting operational efficiency [3].

Application
Selection Property
Validation Focus
Bread and bun model studies
Dough complexation profile
Loaf volume and staling-rate endpoints
Starch-thickened food model studies
Cold-paste viscosity context
Viscosity stability and retrogradation endpoints
High-fat dough model studies
Dough strengthening in lipid-rich systems
Loaf symmetry and crumb uniformity endpoints
Continuous dough processing studies
Water-dispersibility and HLB context
Incorporation efficiency and process energy endpoints

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